N-[1,2-Bis(1H-1,2,3-benzotriazol-1-yl)-2-[(3-methylphenyl)amino]ethyl]-3-methylaniline
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Overview
Description
N-[1,2-Bis(1H-1,2,3-benzotriazol-1-yl)-2-[(3-methylphenyl)amino]ethyl]-3-methylaniline is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features two benzotriazole groups and two 3-methylanilino groups attached to an ethane backbone, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1,2-Bis(1H-1,2,3-benzotriazol-1-yl)-2-[(3-methylphenyl)amino]ethyl]-3-methylaniline typically involves the reaction of benzotriazole with 3-methylaniline in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Common solvents used include dichloromethane or toluene.
Catalyst: Acid catalysts such as hydrochloric acid or sulfuric acid.
Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.
Time: The reaction time can vary but typically ranges from several hours to overnight.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is also common.
Chemical Reactions Analysis
Types of Reactions
N-[1,2-Bis(1H-1,2,3-benzotriazol-1-yl)-2-[(3-methylphenyl)amino]ethyl]-3-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the benzotriazole or aniline groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[1,2-Bis(1H-1,2,3-benzotriazol-1-yl)-2-[(3-methylphenyl)amino]ethyl]-3-methylaniline has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its anticancer properties and ability to interact with DNA.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which N-[1,2-Bis(1H-1,2,3-benzotriazol-1-yl)-2-[(3-methylphenyl)amino]ethyl]-3-methylaniline exerts its effects involves its interaction with molecular targets such as enzymes or DNA. The benzotriazole groups can intercalate with DNA, disrupting its function, while the aniline groups can interact with enzyme active sites, inhibiting their activity. These interactions can lead to the modulation of biological pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(1H-benzotriazol-1-yl)ethane: Lacks the 3-methylanilino groups, making it less versatile in certain applications.
1,2-Bis(3-methylanilino)ethane: Lacks the benzotriazole groups, reducing its ability to form complexes with metals.
1,2-Bis(1H-benzotriazol-1-yl)-1,2-diaminoethane: Similar structure but with amino groups instead of aniline groups, affecting its reactivity and applications.
Uniqueness
N-[1,2-Bis(1H-1,2,3-benzotriazol-1-yl)-2-[(3-methylphenyl)amino]ethyl]-3-methylaniline is unique due to the presence of both benzotriazole and 3-methylanilino groups, which confer a combination of properties such as stability, reactivity, and the ability to form complexes with metals. This makes it a valuable compound for a wide range of scientific and industrial applications.
Properties
IUPAC Name |
1,2-bis(benzotriazol-1-yl)-N,N'-bis(3-methylphenyl)ethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N8/c1-19-9-7-11-21(17-19)29-27(35-25-15-5-3-13-23(25)31-33-35)28(30-22-12-8-10-20(2)18-22)36-26-16-6-4-14-24(26)32-34-36/h3-18,27-30H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLQSOPQWQJNGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(C(NC2=CC=CC(=C2)C)N3C4=CC=CC=C4N=N3)N5C6=CC=CC=C6N=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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